1-(2-Methoxyethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea
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Overview
Description
1-(2-Methoxyethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a pyrazine ring and a cyclohexyl group, suggests potential biological activity and industrial relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea typically involves the following steps:
Formation of the pyrazine derivative: This can be achieved by reacting a suitable pyrazine precursor with an appropriate reagent to introduce the desired substituents.
Cyclohexyl group introduction: The cyclohexyl group can be introduced through a cycloaddition reaction or by using a cyclohexyl halide in a substitution reaction.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and activity.
Industry: Utilized in the development of new materials and agricultural chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea involves its interaction with specific molecular targets and pathways. The pyrazine ring and cyclohexyl group may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-3-(cyclohexyl)urea: Lacks the pyrazine ring, potentially altering its biological activity.
1-(2-Methoxyethyl)-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea: Contains a pyridine ring instead of pyrazine, which may affect its chemical properties and applications.
Uniqueness
1-(2-Methoxyethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea is unique due to the presence of both the pyrazine ring and the cyclohexyl group, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(4-pyrazin-2-yloxycyclohexyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-20-9-8-17-14(19)18-11-2-4-12(5-3-11)21-13-10-15-6-7-16-13/h6-7,10-12H,2-5,8-9H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDKBPJRPDBZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1CCC(CC1)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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